molecular formula C19H28FN3O B5302117 N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide

N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide

Cat. No. B5302117
M. Wt: 333.4 g/mol
InChI Key: DBZDGUVAEWFNLF-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide, also known as CPP-115, is a synthetic compound that belongs to the family of piperazine derivatives. This compound has gained significant attention due to its potential as a therapeutic agent for the treatment of various neurological disorders, including addiction, epilepsy, and attention deficit hyperactivity disorder (ADHD).

Scientific Research Applications

N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. One of the most promising applications of N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide is in the treatment of addiction. Studies have shown that N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide can reduce drug-seeking behavior and drug self-administration in animal models of addiction. Additionally, N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide has been shown to be effective in reducing the symptoms of ADHD and epilepsy in animal models.

Mechanism of Action

N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. By inhibiting GABA transaminase, N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide increases the levels of GABA in the brain, which leads to a decrease in neuronal activity and a reduction in the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide are primarily related to its ability to increase the levels of GABA in the brain. Studies have shown that N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide can increase the levels of GABA in the brain by up to 10-fold. This increase in GABA levels leads to a decrease in neuronal activity, which can result in a reduction in the symptoms of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide in lab experiments is its high potency and selectivity for GABA transaminase. Additionally, N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide has been shown to have a long half-life, which makes it a suitable candidate for use in chronic studies. However, one of the limitations of using N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide in lab experiments is its potential for off-target effects, which could lead to unintended consequences.

Future Directions

There are several future directions for the study of N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Additionally, studies are needed to determine the long-term effects of N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide on neuronal function and behavior. Finally, the potential therapeutic applications of N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia, should be investigated.
In conclusion, N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide is a synthetic compound that has shown great promise as a potential therapeutic agent for the treatment of various neurological disorders. Its ability to increase the levels of GABA in the brain makes it a promising candidate for the treatment of addiction, epilepsy, and ADHD. While there are limitations to its use in lab experiments, the future directions for the study of N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide are numerous, and further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide involves a multi-step process that starts with the reaction between 4-fluorobenzylamine and cyclohexanone to form N-cyclohexyl-4-fluorobenzylamine. This intermediate is then reacted with chloroacetyl chloride to form N-cyclohexyl-2-chloro-N-(4-fluorobenzyl)acetamide. The final step involves the reaction of N-cyclohexyl-2-chloro-N-(4-fluorobenzyl)acetamide with piperazine to yield N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide.

properties

IUPAC Name

N-cyclohexyl-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O/c20-17-8-6-16(7-9-17)14-22-10-12-23(13-11-22)15-19(24)21-18-4-2-1-3-5-18/h6-9,18H,1-5,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZDGUVAEWFNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[4-(4-fluorobenzyl)piperazin-1-yl]acetamide

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